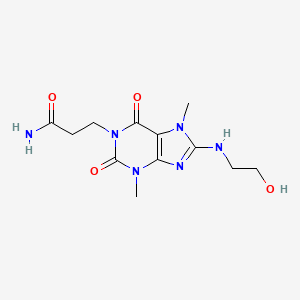![molecular formula C16H17N5O2S B2425201 4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide CAS No. 872995-43-2](/img/structure/B2425201.png)
4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide” are not provided in the search results. The molecular formula is C16H17N5O2S and the molecular weight is 343.41.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The synthesis of novel triazole derivatives, including similar structural analogs, has been explored for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized several dihydro-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding some compounds to possess good or moderate activity against tested microorganisms (Bektaş et al., 2007).
Antiproliferative Activity and Chemical Synthesis
Ilić et al. (2011) investigated [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives for their antiproliferative activity against endothelial and tumor cells, providing insights into the potential therapeutic applications of triazole and pyridazine derivatives (Ilić et al., 2011).
Antimicrobial and Antioxidant Activities
Research by Gilava et al. (2020) on triazolopyrimidines synthesis revealed compounds with significant antimicrobial and antioxidant activities, demonstrating the relevance of these derivatives in developing new antimicrobial agents (Gilava et al., 2020).
Molecular Structure and Biological Activity
Sallam et al. (2021) synthesized and characterized a pyridazine analog, 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, and conducted a comprehensive study involving density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to explore its structure and potential biological activities (Sallam et al., 2021).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a wide range of biological activities . Additionally, the synthesis methods could be optimized, and the compound could be structurally modified to enhance its bioactivity.
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been reported to interact with various biochemical pathways due to their diverse pharmacological activities .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-methoxy-N-(2-(6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide are largely unexplored. Based on its structural similarity to other triazolopyridazine derivatives, it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s unique structural features, including its methoxy group, methylthio group, and benzamide moiety .
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-methoxy-N-(2-(6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects in animal studies .
Metabolic Pathways
It may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
4-methoxy-N-[2-(6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-12-5-3-11(4-6-12)16(22)17-10-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTWCXZOWMHQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)
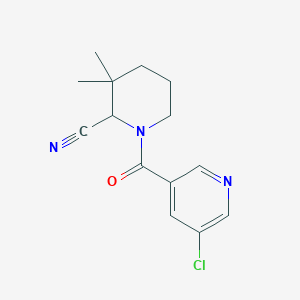
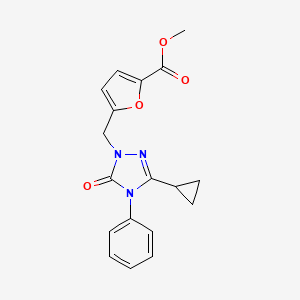
![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)
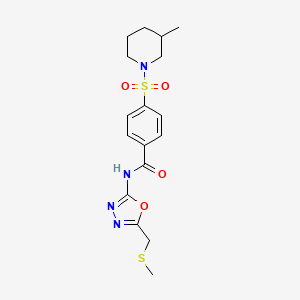
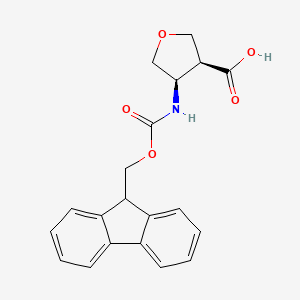
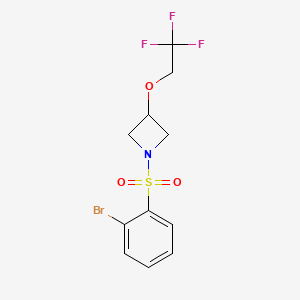
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)

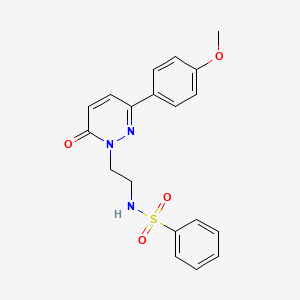
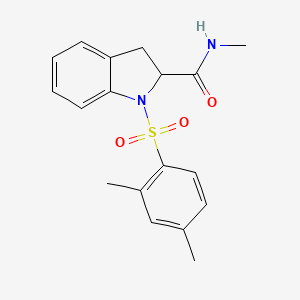
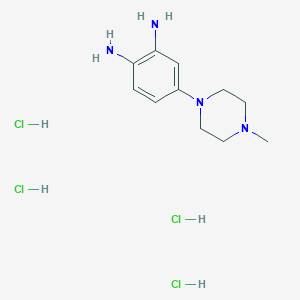
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
